4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide
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Overview
Description
4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core, a triazole ring, and a spiro[2.2]pentane moiety, making it a unique and versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving methyl hydrazine and a suitable precursor, such as an alkyne or azide.
Synthesis of the Pyridazine Core: The pyridazine core is typically formed through a condensation reaction between a hydrazine derivative and a diketone or dicarbonyl compound.
Introduction of the Spiro[2.2]pentane Moiety: The spiro[2.2]pentane moiety can be introduced via a spirocyclization reaction, often involving a cyclopropane derivative and a suitable nucleophile.
Coupling Reactions: The final compound is obtained through a series of coupling reactions, where the triazole, pyridazine, and spiro[2.2]pentane moieties are linked together using reagents such as palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and triazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the anilino and pyridazine positions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe for studying enzyme interactions and protein-ligand binding. Its triazole and pyridazine moieties are known to interact with various biological targets, making it a valuable tool for biochemical research.
Medicine
In medicine, the compound has potential as a therapeutic agent due to its ability to modulate specific molecular pathways. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine moieties are known to bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways. The spiro[2.2]pentane moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-methylpyridazine-3-carboxamide
- **4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-ethylpyridazine-3-carboxamide
Uniqueness
The uniqueness of 4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide lies in its trideuteriomethyl group, which enhances its stability and resistance to metabolic degradation. This makes it a promising candidate for drug development and other applications where stability is crucial.
Properties
Molecular Formula |
C22H24N8O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C22H24N8O3/c1-23-21(32)17-15(9-16(27-28-17)26-20(31)13-10-22(13)7-8-22)25-14-6-4-5-12(18(14)33-3)19-24-11-30(2)29-19/h4-6,9,11,13H,7-8,10H2,1-3H3,(H,23,32)(H2,25,26,27,31)/t13-/m1/s1/i1D3 |
InChI Key |
QQXVWTLPOIVDFQ-JJMJVRKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)[C@H]4CC45CC5 |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC45CC5 |
Origin of Product |
United States |
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